Product packaging for 9,10-Di(p-carboxyphenyl)anthracene(Cat. No.:CAS No. 42824-53-3)

9,10-Di(p-carboxyphenyl)anthracene

Cat. No.: B2520840
CAS No.: 42824-53-3
M. Wt: 418.448
InChI Key: ZSLCDSMUKOZRPQ-UHFFFAOYSA-N
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Description

Significance of Anthracene (B1667546) Derivatives in Functional Materials Research

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have been extensively studied for their interesting photophysical and photochemical properties. nih.gov These properties make them valuable in a wide range of applications, including as fluorescent probes in biology and chemical sensors, and in the development of optoelectronic materials. researchgate.net

The extended aromatic and conjugated π-system of anthracene derivatives is central to their utility in functional materials. nih.gov This structural feature allows them to be incorporated into various advanced materials, such as:

Organic Light-Emitting Diodes (OLEDs) nih.govresearchgate.net

Organic Field-Effect Transistors (OFETs) nih.govresearchgate.net

Polymeric Materials nih.govresearchgate.net

Solar Cells nih.govresearchgate.net

Research has demonstrated that modifications at the 9 and 10 positions of the anthracene ring can significantly influence the fluorescence quantum yield. mdpi.com The ability to tune the properties of anthracene derivatives through chemical modification makes them a versatile platform for creating new functional materials. mdpi.com

The Role of Carboxylic Acid Functionalization in DPCPA for Material Design

The presence of two carboxylic acid functional groups in DPCPA is a key feature that enables its use in material design. These groups provide several advantages:

Coordination with Metal Ions: The carboxylic acid moieties can coordinate with metal ions, making DPCPA a suitable building block for the synthesis of metal-organic frameworks (MOFs).

Enhanced Solubility: The carboxyphenyl groups can improve the solubility of the anthracene core, facilitating its processing and incorporation into various materials. smolecule.com

Hydrogen Bonding: The carboxylic acid groups can participate in hydrogen bonding interactions, which can be utilized to direct the self-assembly of molecules into well-defined supramolecular structures.

The functionalization with carboxylic acids plays a crucial role in expanding the applications of anthracene-based molecules. For instance, carboxylic acid additives have been shown to play a dual role in certain catalytic reactions, participating in both the generation of intermediates and the final product release. researchgate.net This highlights the importance of carboxylic acid functionalization in controlling chemical processes and designing materials with specific properties.

Overview of DPCPA as a Versatile Building Block in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller, well-defined molecular building blocks. DPCPA, with its rigid anthracene core and reactive carboxylic acid groups, is an excellent candidate for use as a building block in this field.

The ability of DPCPA to form stable complexes with metal ions and engage in directional hydrogen bonding allows for the construction of a variety of supramolecular architectures. smolecule.com These structures can have applications in areas such as:

Sensing: The luminescent properties of the anthracene core can be modulated by the binding of guest molecules within a supramolecular assembly, forming the basis for chemical sensors. taskcm.com

Photonics: The controlled arrangement of DPCPA molecules can lead to materials with tailored optical and electronic properties for use in photonic devices. smolecule.com

The versatility of DPCPA and other anthracene-based building blocks is further demonstrated by the creation of complex structures like supramolecular capsules and poly-catenanes, which can encapsulate other molecules and exhibit unique properties. nih.govnih.gov The ongoing research in this area continues to expand the possibilities for creating novel and functional materials from these versatile molecular components.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H18O4 B2520840 9,10-Di(p-carboxyphenyl)anthracene CAS No. 42824-53-3

Properties

IUPAC Name

4-[10-(4-carboxyphenyl)anthracen-9-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O4/c29-27(30)19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)18-11-15-20(16-12-18)28(31)32/h1-16H,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLCDSMUKOZRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of Dpcpa

Established Synthetic Routes for DPCPA

9,10-Di(p-carboxyphenyl)anthracene, with the chemical formula C28H18O4, is a compound distinguished by an anthracene (B1667546) core substituted at the 9 and 10 positions with p-carboxyphenyl groups. smolecule.com Its synthesis is a key step for its subsequent use in advanced materials.

One reported multi-step synthesis involves using 9,10-dibromoanthracene (B139309) as a starting material. A Suzuki coupling reaction is then performed with phenylboronic acid using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to form 9,10-diphenylanthracene (B110198). chemicalbook.com Subsequent oxidation steps would be required to introduce the carboxylic acid groups onto the phenyl rings to yield the final DPCPA product. Another approach involves the direct reaction of anthracene with p-carboxybenzaldehyde in an acidic environment, which is then followed by an oxidation step to form the desired dicarboxylic acid product. smolecule.com

Solvothermal Synthesis Approaches

Solvothermal synthesis is a widely employed technique for constructing crystalline materials like metal-organic frameworks (MOFs) using DPCPA as an organic linker. nih.govnih.gov This method involves heating the constituent components, typically a metal salt and the DPCPA linker, in a solvent within a sealed container at elevated temperatures.

For example, two anthracene-based MOFs, designated Eu-ADBA and In-ADBA, were synthesized via a solvothermal reaction. rsc.org This involved using 4,4'-(9,10-anthracenediyl)dibenzoic acid (H2ADBA, another name for DPCPA) as the organic ligand with europium and indium metal sources, respectively. rsc.org The process, which also utilized a modulator, resulted in frameworks with high thermal and water stability. rsc.org The general principle of this approach is that the increased temperature and pressure in the sealed vessel facilitate the dissolution of precursors and promote the controlled growth of the crystalline MOF structure.

FrameworkMetal SourceOrganic LigandMethod
Eu-ADBAEuropium SaltH2ADBA (DPCPA)Solvothermal
In-ADBAIndium SaltH2ADBA (DPCPA)Solvothermal

Other Reported Synthetic Strategies

Beyond the primary synthesis of the DPCPA molecule itself, other strategies focus on its derivatization through reactions like the Diels-Alder cycloaddition. nih.gov While not a direct synthesis of DPCPA, this reaction utilizes the anthracene core as a diene. For instance, various 9-substituted anthracene derivatives can react with dienophiles like maleic anhydride (B1165640) or maleimides to create complex ethanoanthracene structures. nih.gov This highlights the versatility of the anthracene scaffold in creating a diverse library of related compounds. nih.gov

Functionalization and Derivatization Strategies for DPCPA

The two carboxylic acid groups on DPCPA are pivotal for its role as a versatile building block, enabling its functionalization and incorporation into larger, complex architectures through coordination or covalent bonds.

Ligand Design for Coordination Chemistry

DPCPA is an exemplary organic linker for designing and synthesizing MOFs. cd-bioparticles.net Its rigid, linear structure and the presence of two carboxylate groups allow it to connect metal ions or clusters into well-defined, often porous, networks. The compound can form stable complexes with various transition metals, a key factor in the creation of these frameworks. smolecule.com

The coordination of the carboxylate groups to metal centers is fundamental to the structure of the resulting MOF. For example, in the synthesis of two coordination polymers, anthracene-9,10-dicarboxylic acid (a related but different ligand) was used to coordinate with cadmium and zinc. nih.gov The geometry of the anthracene-based ligand directly influences the resulting structure, which can range from one-dimensional chains to complex three-dimensional frameworks. rsc.org The luminescent properties inherent to the anthracene core can be preserved or modified upon coordination, making these materials promising for optical applications. rsc.org

Covalent Linkage for Organic Frameworks

DPCPA and its derivatives are also employed in the synthesis of Covalent Organic Frameworks (COFs). In this methodology, strong covalent bonds connect the molecular building blocks, leading to robust and porous materials. The carboxylic acid groups of DPCPA are ideal functional handles for this purpose.

A common strategy is the introduction of functional moieties into a COF through the direct condensation of precursors. capes.gov.br For instance, a carboxyl-functionalized COF was created through the one-pot synthesis of 1,3,5-tris(4-formyl-phenyl) triazine and 4,4′-diamino-[1,1′-biphenyl]-2,2′-dicarboxylic acid. capes.gov.br While this example does not use DPCPA directly, it illustrates the principle of using carboxyl-functionalized building blocks to create COFs. The pre-designed functional groups, like the carboxyl groups in such frameworks, are crucial for their subsequent performance in applications like adsorption. capes.gov.br The inherent porosity and high stability of COFs make them suitable for a variety of applications.

Coordination Chemistry and Metal Organic Frameworks Mofs Based on Dpcpa

DPCPA as a Ligand in Metal-Organic Frameworks (MOFs)

9,10-Di(p-carboxyphenyl)anthracene (DPCPA) is a versatile organic linker utilized in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous, crystalline materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands. mdpi.comyoutube.com The inherent properties of DPCPA, such as its rigid anthracene (B1667546) core and the strategically placed carboxylate groups, make it an excellent candidate for constructing robust frameworks with tailored pore sizes and functionalities. The modular nature of MOF chemistry allows for the combination of various metal nodes and organic linkers, leading to a virtually infinite number of potential structures with diverse applications. nih.govrsc.org

The application of MOFs in fields like gas storage, separation, and catalysis has driven significant research into the design and synthesis of new frameworks. rsc.orgrsc.org The selection of the organic linker is crucial as it dictates the resulting network's topology, porosity, and chemical properties. researchgate.net DPCPA, with its specific geometry and functional groups, contributes to the formation of unique and stable MOF architectures.

The topology of a MOF describes the connectivity of its fundamental building units, simplifying the complex crystal structure into a network of nodes and linkers. ucl.ac.uk This topological approach is essential for understanding and classifying the vast number of MOF structures. researchgate.net The connectivity in DPCPA-based MOFs is determined by the coordination number and geometry of the metal SBU and the disposition of the carboxylate groups on the DPCPA ligand. Different combinations of these elements can lead to a variety of network topologies, ranging from simple two-dimensional (2D) layers to complex three-dimensional (3D) frameworks. researchgate.net For instance, a study on anthracene-functionalized tetracarboxylic acid-based MOFs revealed the formation of diverse topologies, including a 2D (4,4) network and various 3D frameworks with different connectivity, such as (6^2.8)^2(6^2.8^2.10^2) and an unprecedented binodal (4,4)-connected 3D network. researchgate.net The ability to control the topology is a central aspect of MOF design, as it directly influences the material's porosity and potential applications. rsc.org

The choice of the metal node is a critical factor in the formation and properties of MOFs. researchgate.netresearchgate.net Different metal ions offer varying coordination numbers, geometries, and Lewis acidity, which in turn influence the final structure and catalytic activity of the MOF. rsc.org In DPCPA-based MOFs, a variety of metal ions have been successfully employed.

Cadmium (Cd): Cadmium-based MOFs often exhibit interesting structural diversity. For example, a Cd-based MOF constructed with an anthracene-functionalized tetracarboxylic acid ligand resulted in a pillared-layer 3D porous network. researchgate.net

Zinc (Zn): Zinc is a common choice for MOF synthesis due to its versatile coordination chemistry. In one instance, a Zn-based MOF with an anthracene derivative formed a novel 3D host-framework consisting of Zn6 clusters. researchgate.net

Aluminum (Al): Aluminum-based MOFs are known for their high stability. The incorporation of aluminum clusters can influence the electronic properties of the framework, which can be beneficial for catalytic applications. nih.gov

Zirconium (Zr): Zirconium-based MOFs, particularly those with Zr6 nodes, are renowned for their exceptional thermal and chemical stability. researchgate.net These robust frameworks can serve as excellent platforms for catalysis. rsc.orgresearchgate.net

The table below summarizes the role of different metal nodes in the formation of MOFs.

Metal NodeCommon Coordination GeometriesResulting MOF Properties
Cadmium (Cd)Octahedral, TetrahedralDiverse structural topologies, potential for luminescence
Zinc (Zn)Tetrahedral, OctahedralHigh surface area, versatile coordination
Aluminum (Al)OctahedralHigh thermal and chemical stability, Lewis acidity
Zirconium (Zr)Octahedral (in Zr6 clusters)Exceptional stability, catalytic activity

The introduction of co-ligands, also known as auxiliary ligands, into a MOF synthesis can significantly influence the final structure and properties of the framework. acs.org This mixed-ligand approach allows for finer control over the network topology, pore size, and functionality. Co-ligands can be smaller organic molecules that either compete with the primary ligand for coordination sites or bridge metal nodes in a different manner, leading to more complex and often unprecedented architectures. The use of co-ligands with varying lengths, geometries, and functional groups can modulate the steric hindrance and electronic environment within the MOF, thereby directing the self-assembly process towards a desired structure. acs.org For example, the combination of linkers with different steric profiles has been shown to result in new MOF topologies. acs.org The incorporation of functional groups like -NH2, -OH, or -COOH on co-ligands can also enhance properties such as CO2 adsorption. researchgate.net

Crystal engineering provides the foundational principles for the rational design and assembly of MOFs. rsc.orgrsc.org It involves the deliberate control of intermolecular interactions to build desired crystal structures. kaust.edu.sa The growth of DPCPA-MOF crystals is a complex process influenced by various factors, including solvent, temperature, concentration of reactants, and the presence of modulators. tees.ac.uk Understanding the crystallization mechanism is crucial for obtaining high-quality single crystals suitable for structural determination and for controlling the size and morphology of the MOF particles for specific applications. kaust.edu.samanchester.ac.uk Techniques like in-situ atomic force microscopy have been employed to study the surface growth of MOF crystals, revealing that growth can occur through mechanisms like two-dimensional nucleation or spiral growth. tees.ac.uk The ability to control the crystal growth allows for the optimization of material properties and facilitates their integration into functional devices. kaust.edu.sa

Intermolecular interactions play a crucial role in the structure, stability, and function of MOFs. nih.govresearchgate.net Within DPCPA-based MOFs, several types of non-covalent interactions are at play.

Hydrogen Bonding: Hydrogen bonding can occur between the carboxylate groups of the DPCPA ligands and guest molecules or between co-ligands within the framework. These interactions can significantly impact the framework's rigidity and its affinity for certain adsorbates. nih.govresearchgate.net For instance, intermolecular hydrogen bonding between interweaving layers in a MOF has been shown to enhance its structural rigidity. nih.gov

Host-Guest Interactions: The porous nature of MOFs allows for the encapsulation of guest molecules. The interactions between the host framework and the guest molecules are critical for applications such as storage, separation, and sensing. nih.gov

The interplay of these intermolecular forces dictates the dynamic behavior and functional properties of DPCPA-based MOFs. nih.gov

Intermolecular Interactions within DPCPA-MOFs

π-π Stacking Interactions in DPCPA-MOFs

π-π stacking interactions are crucial non-covalent forces that contribute significantly to the stability and structural organization of Metal-Organic Frameworks (MOFs) constructed from ligands like this compound (DPCPA). The large, planar aromatic surface of the anthracene core in DPCPA is highly conducive to such interactions.

In DPCPA-based MOFs, these interactions occur between the anthracene units of adjacent ligands, influencing the packing of the framework and its physical properties. rsc.org The stacking can manifest in various arrangements, including face-to-face and offset (Herringbone) configurations. nih.gov The distance between the interacting aromatic rings is a key parameter, with typical centroid-to-centroid distances for significant stacking interactions falling in the range of 3.3 to 3.8 Å. nih.gov These interactions are strong enough to create stable, three-dimensional supramolecular structures from two-dimensional layers. researchgate.net

The nature and geometry of π-π stacking can modulate the electronic properties of the MOF. For instance, the degree of orbital overlap between stacked anthracene units can affect charge delocalization and transport, which is pertinent for applications in electronics and photocatalysis. rsc.org In some cases, destabilizing π-π stacking interactions have been observed, leading to unexpected shifts in the photoluminescence properties of the MOF. rsc.org

Table 1: Examples of π-π Stacking Parameters in MOFs

Interaction TypeCentroid-to-Centroid Distance (Å)Significance
Face-to-Face3.476(5) - 3.784(5)Contributes to the formation of stable chain-like building blocks within the MOF structure. nih.gov
Offset/Slipped3.577(7) - 3.866(6)Influences the overall three-dimensional packing and porosity of the framework. nih.gov
Inter-layer3.621(6) - 3.710(6)Links 2D layers into a 3D supramolecular architecture. nih.govresearchgate.net
Cation-πNot specifiedCan further stabilize the framework through interactions between metal centers and aromatic rings. nih.gov

This table presents a generalized view of π-π stacking parameters based on typical values found in related MOF structures. Actual distances in a specific DPCPA-MOF would depend on the metal node and synthesis conditions.

The synergistic effect of multiple π-π stacking interactions, often in conjunction with other non-covalent forces like hydrogen bonding, endows the resulting DPCPA-MOF with high stability. nih.gov The rational design of these interactions by modifying the ligand or synthesis conditions offers a pathway to tune the structural and functional properties of these materials.

Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the assembly and structural integrity of DPCPA-based MOFs. mdpi.com The two carboxylic acid groups on the DPCPA ligand are primary sites for forming strong hydrogen bonds. These interactions can occur between DPCPA molecules themselves, with solvent molecules, or with other components of the MOF, leading to the formation of extended, robust networks. nih.gov

The formation of hydrogen-bonded organic frameworks (HOFs) is a testament to the strength and directionality of these interactions, which can create porous crystalline materials even without metal coordination. nih.govnih.gov In the context of DPCPA-MOFs, hydrogen bonds are crucial for:

Structural Rigidity and Stability: They provide an additional layer of structural reinforcement to the framework, complementing the coordination bonds and π-π stacking. mdpi.com

Directing Self-Assembly: The predictable nature of hydrogen bonding can guide the formation of specific network topologies.

Porosity: The interplay between coordination and hydrogen bonds can lead to the formation of well-defined pores and channels within the material. mdpi.com

The deprotonation of the carboxylic acid groups to coordinate with metal centers is a key step in MOF synthesis. Infrared (IR) spectroscopy can be used to monitor this, where the characteristic C=O stretching vibration of the carboxylic acid shifts upon coordination. nih.gov Even after coordination, the potential for hydrogen bonding remains, for instance, between a coordinated carboxylate oxygen and a protonated carboxyl group of another ligand or a guest molecule.

Water molecules confined within the pores of MOFs can also form extensive hydrogen-bonding networks, which can be templated by the framework itself. These networks can influence the material's properties, such as its capacity for gas separation. mdpi.com

Theoretical and Computational Studies of DPCPA-MOFs

Theoretical and computational methods, particularly Density Functional Theory (DFT), are indispensable tools for understanding and predicting the properties of DPCPA-based MOFs. researchgate.net These methods provide insights into the electronic structure, bonding, and reactivity of these complex materials at an atomic level, complementing experimental findings. uoregon.edu

Computational studies on MOFs can be broadly categorized into those using periodic models, which treat the MOF as an extended solid, and those using cluster models, which focus on a specific part of the structure, such as the metal node and its immediate coordination environment. uoregon.edunih.gov

Density Functional Theory (DFT) Calculations on DPCPA-MOFs

DFT has become a standard method for investigating MOFs due to its favorable balance of computational cost and accuracy. researchgate.net It is used to predict a wide range of properties, including ground-state geometries, electronic band structures, and magnetic and optical properties. researchgate.netnih.gov The choice of the density functional is critical and can significantly impact the accuracy of the results for different properties. nih.govrsc.org

DFT calculations are widely used to determine the optimized, lowest-energy (ground-state) geometry of DPCPA-MOFs. nih.gov This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Accurate prediction of the unit cell parameters, bond lengths, and angles is crucial as these structural details directly influence the material's properties. rsc.org

Once the geometry is optimized, the electronic structure can be calculated. This provides a detailed picture of how electrons are distributed within the material. Key aspects of the electronic structure that can be determined include:

Band Structure: This describes the ranges of energy levels that electrons may have within the solid, defining it as a semiconductor, insulator, or metal.

Magnetic Properties: For MOFs containing transition metals with unpaired electrons, DFT can predict the magnetic ground state (e.g., ferromagnetic or antiferromagnetic). nih.gov

The choice of exchange-correlation functional and the inclusion of dispersion corrections (like DFT-D2 or DFT-D3) are critical for accurately modeling the non-covalent interactions, such as π-π stacking, that are prevalent in DPCPA-MOFs. rsc.org

Molecular orbital theory provides a framework for understanding the electronic transitions and charge transfer processes within DPCPA-MOFs. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the band gap, is a key parameter that determines the optical and electronic properties of the material. uoregon.edu

In DPCPA-MOFs, the HOMO and LUMO can be localized on different parts of the framework. For example, the HOMO might be primarily located on the electron-rich anthracene core of the DPCPA ligand, while the LUMO might be centered on the metal node. This spatial separation of the frontier orbitals is crucial for facilitating charge separation upon photoexcitation. ibm.comresearchgate.net

Upon absorption of a photon with sufficient energy, an electron is promoted from the HOMO to the LUMO. If the HOMO and LUMO are spatially separated, this creates a charge-separated state, where the electron and the resulting "hole" (the positive charge left behind) are physically apart. This process is essential for applications in photocatalysis, where the separated charges can drive chemical reactions. nih.gov

DFT calculations can map the spatial distribution of the HOMO and LUMO, providing a visual representation of potential charge transfer pathways. nih.gov Different types of charge transfer are possible in MOFs:

Ligand-to-Metal Charge Transfer (LMCT): The electron moves from the DPCPA ligand to the metal node. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT): The electron moves from the metal node to the DPCPA ligand. researchgate.net

Ligand-Centered (LC) or Intra-Ligand Charge Transfer (ILCT): The electronic transition occurs within the DPCPA ligand itself.

The ability to computationally predict the nature and efficiency of charge separation is a powerful tool for designing new DPCPA-MOFs with tailored photocatalytic or optoelectronic properties. ibm.com

To study the behavior of DPCPA-MOFs after they have absorbed light, methods that can describe electronically excited states are required. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool for this purpose. rsc.orgresearchgate.net TD-DFT calculations can predict various excited-state properties, including:

Optical Absorption Spectra: TD-DFT can simulate the UV-Vis absorption spectrum of a DPCPA-MOF, identifying the energies of electronic transitions and their intensities. researchgate.net This allows for a direct comparison with experimental spectra and helps to assign the nature of the transitions (e.g., LMCT, MLCT, or LC).

Excited-State Geometries: Upon excitation, the geometry of the MOF can relax to a new equilibrium structure. TD-DFT can be used to optimize the geometry of the excited state, which is crucial for understanding emission properties. researchgate.net

Fluorescence and Phosphorescence: The energy difference between the excited-state minimum and the ground state corresponds to the emission energy. TD-DFT can thus be used to predict the color of light that a DPCPA-MOF will emit. nih.gov

Charge and Energy Transfer Rates: In systems with multiple chromophores, like the DPCPA ligands in a MOF, TD-DFT can be used in conjunction with theories like Förster Resonance Energy Transfer (FRET) and Marcus theory to predict the rates at which energy or charge is transferred between ligands. northwestern.edu

The accuracy of TD-DFT calculations for excited states can be sensitive to the choice of functional, particularly for charge-transfer states where many standard functionals are known to have limitations. researchgate.netnorthwestern.edu Despite these challenges, TD-DFT remains an invaluable tool for gaining a qualitative and often quantitative understanding of the photophysical processes that govern the performance of DPCPA-MOFs in applications such as sensing, lighting, and photocatalysis. rsc.orgnih.gov

Simulation of Structure-Property Relationships

The forecasting of material properties through computational modeling has become an indispensable tool in the advancement of Metal-Organic Frameworks (MOFs). For MOFs constructed from this compound (DPCPA), simulation techniques are pivotal in establishing the intricate relationships between their structural characteristics and functional behaviors. These computational methods allow for the a priori prediction of properties, guiding synthetic efforts toward materials with optimized performance for specific applications.

High-throughput computational screening, leveraging molecular simulations, has emerged as a powerful strategy for investigating vast libraries of potential MOF structures. researchgate.net This approach can rapidly assess the suitability of various MOFs, including those based on DPCPA, for applications such as gas storage and separation. researchgate.net By systematically evaluating properties across a large number of structures, researchers can identify key structural motifs that lead to desirable performance metrics. researchgate.netrsc.org

Computational Methodologies

A variety of simulation techniques are employed to elucidate the structure-property relationships in DPCPA-based MOFs:

Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure, bonding, and reactivity of MOFs at the quantum level. mdpi.comresearchgate.net These calculations can predict geometric parameters, the stability of the framework, and the nature of interactions between the MOF and guest molecules. mdpi.comnih.gov For instance, DFT can be used to determine the proton topology of the metal-oxide nodes, which is crucial for understanding the catalytic activity of the MOF. nih.gov While computationally intensive, DFT provides a high level of accuracy for these fundamental properties. nih.govresearchgate.net

Grand Canonical Monte Carlo (GCMC) Simulations: GCMC simulations are a standard method for predicting the adsorption properties of porous materials like MOFs. rsc.orgnih.gov This technique simulates the distribution of gas molecules within the pores of the MOF at a given pressure and temperature, allowing for the calculation of gas uptake capacities and selectivities. youtube.com For example, GCMC simulations have been used to assess the performance of anthracene-based MOFs for applications in post-combustion carbon capture and hydrogen storage, showing that some of these materials outperform benchmark materials like Zeolite-13X and MOF-5. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of MOFs and their guest molecules. researchgate.net This method can be used to study the diffusion of gases within the framework, the flexibility of the MOF structure (e.g., "breathing" effects), and the mechanical stability of the material. researchgate.netnih.gov

Machine Learning (ML): More recently, machine learning models have been developed to accelerate the discovery and design of MOFs. researchgate.net These models are trained on large datasets of existing MOF structures and their properties, enabling them to predict the performance of new, hypothetical MOFs with remarkable speed and accuracy. researchgate.netyoutube.com This data-driven approach can help to identify promising DPCPA-based MOF candidates for further experimental investigation. researchgate.net

Key Structure-Property Correlations

Simulations have revealed several key correlations between the structure of MOFs and their properties:

Pore Size and Shape: The dimensions and geometry of the pores are critical determinants of a MOF's gas storage and separation capabilities. rsc.org Simulations can precisely quantify the pore size distribution and accessible surface area, which are directly related to the amount of gas that can be adsorbed. For instance, studies have shown that for certain applications, a pore size in the range of 10-15 Å is optimal for maximizing both working capacity and the coefficient of performance in adsorption-driven heat pumps. rsc.org

Surface Chemistry: The chemical nature of the pore surfaces, dictated by the organic linker and metal nodes, governs the interactions with guest molecules. The anthracene core of the DPCPA linker, for example, can engage in π-π stacking interactions, which can influence the adsorption of aromatic molecules. researchgate.net

Simulated Properties of Anthracene-Based MOFs

While specific simulation data for a wide range of DPCPA-based MOFs is not extensively documented in publicly available literature, studies on closely related anthracene-functionalized MOFs provide valuable insights. The table below summarizes simulated performance data for such MOFs in key environmental applications. researchgate.net

MaterialApplicationSimulated Performance MetricComparison to Benchmark
Anthracene-based MOFsPost-combustion Carbon CaptureHigher performanceOutperforms Zeolite-13X
Anthracene-based MOFsHydrogen StorageHigher performanceOutperforms MOF-5

This table is based on findings from Grand Canonical Monte Carlo simulations. researchgate.net

The simulation of structure-property relationships is a dynamic and rapidly evolving field. As computational power increases and new algorithms are developed, the ability to accurately predict the behavior of DPCPA-based MOFs will continue to improve, paving the way for the rational design of next-generation materials for a wide array of applications.

Photophysical and Optoelectronic Properties of Dpcpa and Its Frameworks

Luminescence Properties of DPCPA and its Derivatives

The luminescence of DPCPA and its derivatives is a key area of research, with the anthracene (B1667546) core acting as a robust fluorophore. The emission characteristics can be significantly influenced by the molecular environment and structural modifications.

DPCPA, as a derivative of 9,10-diphenylanthracene (B110198) (DPA), is expected to exhibit strong fluorescence. researchgate.net Generally, 9,10-disubstituted anthracene derivatives are known for their high fluorescence quantum yields. rsc.org The absorption profiles of these compounds typically show vibronic bands between 325 and 425 nm, corresponding to the π–π* (S0 → S1) transition of the anthracene core. mdpi.com While the absorption spectra are often minimally affected by the substituents at the 9 and 10 positions, the fluorescence properties can be more significantly altered. rsc.orgmdpi.com For instance, derivatives with electron-withdrawing groups have been shown to exhibit increased photoluminescence quantum yields. beilstein-journals.org

The fluorescence emission of anthracene derivatives is also solvent-dependent, with redshifts often observed in more polar solvents. nih.gov This solvatochromism suggests a larger dipole moment in the excited state compared to the ground state, indicative of intramolecular charge transfer characteristics. nih.gov The Stokes shift, the difference between the absorption and emission maxima, is another important parameter. For example, 9,10-ANTH(BnF)2, a derivative of anthracene, shows a significant Stokes shift, which can be beneficial in reducing self-quenching in the solid state. beilstein-journals.org

Table 1: Photophysical Data for Selected 9,10-Disubstituted Anthracene Derivatives

Compound Absorption Max (λabs, nm) Emission Max (λem, nm) Quantum Yield (Φf) Solvent
9,10-Diphenylanthracene 373 426 0.90 Cyclohexane
9,10-Bis(phenylethynyl)anthracene 451.2 - 1.00 Cyclohexane
9,10-ANTH(BnF)2 - 416 - -
4-(10-phenylanthracene-9-yl)pyridine - - > DPA -
9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene - - > DPA -
4-(10-phenylanthracene-9-yl)benzonitrile - - > DPA -

This table is generated based on data from multiple sources for comparative purposes. rsc.orgbeilstein-journals.orgaatbio.comomlc.org

In the solid state, such as in thin films or crystals, anthracene derivatives like DPA can exhibit emission from both monomeric excited states (excitons) and excited-state dimers (excimers). researchgate.netrsc.org While DPA in solution shows a strong blue molecular emission, in the solid form, it can also display a green emission from the excimer state. researchgate.net The formation of excimers is highly dependent on the intermolecular arrangement and distance between the anthracene cores. rsc.org

The dynamics of excimer formation in β-9,10-dichloroanthracene crystals have been studied using picosecond time-resolved fluorescence spectroscopy, revealing fast formation rates. capes.gov.br In DPA nanoaggregates, the relative contribution of excimer emission decreases as the nanoparticle size decreases. researchgate.net The near-perpendicular orientation of the phenyl rings in DPA can increase the intermolecular distance between the anthracene cores, which in turn affects exciton (B1674681) diffusion. rsc.org The study of exciton dynamics is crucial for understanding the performance of these materials in optoelectronic devices. researchgate.net While excited anthracene typically undergoes photodimerization in solution, confinement within a nanocavity can lead to intense excimer emission. nih.gov

The luminescence of DPCPA can be significantly modulated by its incorporation into larger structures, such as metal-organic frameworks (MOFs) or coordination polymers. mdpi.comresearchgate.net When DPCPA acts as a linker in these frameworks, its photophysical properties can be altered due to spatial confinement and coordination to metal centers.

Confinement can prevent aggregation-induced quenching, a common issue with fluorescent molecules in the solid state. researchgate.net The coordination of the carboxylate groups of DPCPA to metal ions can affect the electronic structure of the molecule, leading to shifts in the emission wavelength and changes in the quantum yield. mdpi.comrsc.org For example, in some luminescent MOFs, the emission can be either metal-based or linker-based. mdpi.com In the case of DPCPA-based frameworks, the luminescence is expected to be primarily linker-based, originating from the anthracene core. mdpi.com The choice of the metal cation can also influence the luminescence properties; for instance, some metal ions can quench the emission, while others may have a minimal effect or even lead to additional metal-centered emission bands. mdpi.com The quantum confinement effect, as observed in semiconductor quantum dots, where the bandgap increases with decreasing size, provides a parallel for how the electronic and optical properties of DPCPA might be tuned by the size and nature of the confining framework. mdpi.comaps.org

Optoelectronic Functionalities

The promising photophysical properties of DPCPA and its derivatives make them attractive candidates for various optoelectronic applications. researchgate.netrsc.org

Materials based on anthracene derivatives have been investigated for their potential in generating photocurrent. researchgate.net The generation of photocurrent in organic materials is a complex process involving exciton diffusion, dissociation into charge carriers, and transport of these charges to the electrodes. researchgate.net The efficiency of these processes is highly dependent on the molecular packing and the donor-acceptor interactions within the material. researchgate.net

While direct studies on the photoelectric response of DPCPA are not extensively detailed in the provided context, the general principles of photocurrent generation in organic semiconductors are applicable. arxiv.orgresearchgate.net The absorption of light by the anthracene core creates excitons, which can then be dissociated at interfaces, such as those between the DPCPA-based material and an electrode or another semiconductor layer. nih.gov The generated electrons and holes can then be collected to produce a photocurrent. The use of linearly polarized light has been shown to be a method for generating photocurrent in various materials. aps.orgarxiv.org

The ordered arrangement of DPCPA molecules within crystalline structures or aligned thin films can lead to polarized light emission. This is a desirable property for applications such as in displays and optical communication. rsc.org Circularly polarized luminescence (CPL) is a specific type of polarized emission that has garnered significant interest for its potential in 3D displays and information encryption. nih.gov

While DPCPA itself is achiral, the induction of chirality through the formation of chiral superstructures or coordination with chiral ligands could lead to CPL. Materials based on anthracene derivatives have been explored for CPL applications. rsc.org The generation of CPL is often dependent on the creation of a chiral environment that influences the electronic transitions of the luminophore. nih.gov Furthermore, even optically inactive materials can exhibit circularly polarized luminescence when subjected to an external magnetic field. frontiersin.org Given the propensity of DPCPA to form well-ordered crystalline frameworks, there is potential to achieve polarized emission through controlled crystal engineering.

Charge Transfer Mechanisms in DPCPA-containing Frameworks

In metal-organic frameworks (MOFs) containing 9,10-Di(p-carboxyphenyl)anthracene (DPCPA) as an organic linker, the charge transfer (CT) processes are fundamental to their photophysical and electronic functionalities. These mechanisms are dictated by the spatial arrangement and electronic coupling between the DPCPA linkers and the metal-cluster nodes. The well-defined structure of MOFs provides a unique platform for organizing donor and acceptor moieties, facilitating efficient charge separation and transport. rsc.org

Several charge transfer mechanisms can be identified in these frameworks:

Linker-to-Metal Charge Transfer (LMCT): Upon photoexcitation, the DPCPA linker, acting as a chromophore or "photon antenna," can absorb light energy. researchgate.net If the energy levels are favorably aligned, an electron can be transferred from the excited state of the DPCPA linker to the metal node. This process is a form of LMCT. The efficiency of this transfer is dependent on the energy difference between the highest occupied molecular orbital (HOMO) of the linker and the lowest unoccupied molecular orbital (LUMO) of the metal cluster. nih.gov

Host-Guest Charge Transfer: The porous nature of DPCPA-containing MOFs allows for the encapsulation of guest molecules. These guests can act as electron donors or acceptors. When a guest molecule is situated within the pores, photoexcitation of the DPCPA linker can lead to charge transfer between the framework (host) and the guest molecule. This process is critical for applications in photocatalysis and sensing, where the MOF facilitates the redox reaction of a specific substrate. rsc.org

Inter-linker Charge Transfer: In certain framework topologies, the DPCPA linkers may be positioned in close proximity, allowing for π-π stacking interactions. This arrangement can facilitate charge hopping or delocalization between adjacent linkers, creating pathways for charge migration through the framework. The efficiency of this process is highly sensitive to the orientation and distance between the anthracene cores of the DPCPA molecules.

Multiphoton Excitation Charge Transfer: Advanced charge transfer schemes can be engineered within DPCPA-based MOFs. For instance, by incorporating electron-rich dyes within the pores, a charge-transfer complex can be formed with the DPCPA linkers in the ground state. nih.gov A multi-photon excitation process can then generate charge-separated states with sufficiently high reduction potentials to drive challenging chemical reactions. nih.gov

The control of these charge transfer pathways is a key strategy in designing functional materials. By chemically modifying the DPCPA linker or the metal node, the relative energies of the HOMO and LUMO levels can be tuned to favor specific CT processes, enabling the development of MOFs for targeted applications in optoelectronics and photocatalysis. nih.gov

Electrochemiluminescence (ECL) of DPCPA and its MOFs

This compound (DPCPA) and its derivatives are highly efficient luminophores that exhibit strong electrochemiluminescence (ECL), a process where light is generated from electrochemically produced intermediates. The integration of DPCPA into metal-organic frameworks (MOFs) has emerged as a powerful strategy to create advanced ECL systems. mdpi.commdpi.com The rigid and porous structure of MOFs offers several advantages: it prevents aggregation-caused quenching, enhances the stability of the luminophore, and facilitates efficient electrochemical reactions by pre-concentrating the active species near the electrode surface. mdpi.com

Framework-based ECL platforms utilizing DPCPA or similar diphenylanthracene (DPA) units can significantly improve ECL performance compared to the individual components in solution. mdpi.com This enhancement is attributed to the unique electronic environment within the crystalline framework, which can promote the formation of excited states and shorten charge transfer pathways. mdpi.com These DPCPA-containing MOFs can function as novel emitters in both traditional coreactant-based and advanced coreactant-free ECL systems, paving the way for highly sensitive analytical and diagnostic applications. mdpi.com

ECL Mechanisms and Efficiency

The electrochemiluminescence of DPCPA-based systems can proceed through two primary mechanisms: the annihilation pathway and the coreactant pathway.

Annihilation Pathway: This mechanism involves the direct reaction between electrochemically generated radical cations and anions of the DPCPA molecule. At an electrode, DPCPA can be oxidized to its radical cation (DPCPA•+) and reduced to its radical anion (DPCPA•−) in sequential potential steps. When these two highly reactive species diffuse and collide, an electron transfer reaction occurs, resulting in one molecule in an electronically excited state (DPCPA*) and one in the ground state. The excited molecule then decays radiatively, emitting a photon.

DPCPA + e⁻ → DPCPA•⁻ (Reduction at cathode) DPCPA - e⁻ → DPCPA•⁺ (Oxidation at anode) DPCPA•⁺ + DPCPA•⁻ → DPCPA* + DPCPA DPCPA* → DPCPA + hν (Light Emission)

Coreactant Pathway: This is the more commonly used mechanism in analytical applications due to its higher efficiency in aqueous media. nih.gov In this pathway, the DPCPA luminophore is co-dissolved with a coreactant, such as tri-n-propylamine (TPrA). Both DPCPA and the coreactant are oxidized at the electrode surface. The oxidized coreactant undergoes chemical changes to form a highly reducing intermediate, which then reacts with the oxidized DPCPA (DPCPA•+) to generate the excited state (DPCPA*). nih.govnih.gov

The efficiency of ECL is critically dependent on the stability of the generated radical ions and the quantum yield of the luminophore. researchgate.net Incorporating DPCPA into a MOF structure can significantly enhance ECL efficiency. The framework's rigidity minimizes non-radiative decay pathways, while its porous nature allows for efficient mass transport of coreactants or ions. mdpi.com This structural confinement leads to a higher probability of the desired light-producing reactions. nih.gov

Coreactant-Free ECL Systems

A significant advancement in ECL technology is the development of coreactant-free systems, which simplify the experimental setup and avoid potential interference from exogenous reagents. nih.gov DPCPA-based MOFs, particularly electroactive MOFs (E-MOFs), are well-suited for this purpose. These frameworks can be designed to exhibit self-enhanced ECL, where the MOF structure itself provides the necessary components for light emission without an external coreactant. mdpi.com

The mechanism for coreactant-free ECL in a DPCPA-based MOF often involves a "surface state" model. This can be achieved by designing a mixed-ligand MOF that contains both an oxidative unit (like a DPCPA derivative) and a reductive unit within its structure. In such a system, pre-electrolysis (e.g., reduction) can lead to the accumulation of stable radical anions within the MOF. A subsequent oxidative potential scan then generates radical cations, which react with the stored anions to produce intense ECL. This process effectively allows the framework to act as its own coreactant.

The key advantages of DPCPA-MOFs in coreactant-free systems include:

High Stability: The crystalline framework protects the radical species, allowing for their accumulation and subsequent reaction.

Enhanced Efficiency: The close proximity of the electroactive sites within the MOF facilitates efficient annihilation.

Simplified Assays: The elimination of external coreactants reduces background signals and simplifies the analytical procedure. nih.gov

Ratiometric ECL Sensing

Ratiometric ECL sensing is an advanced analytical technique that improves detection accuracy and reliability by measuring the ratio of two different ECL signals. This approach effectively cancels out environmental fluctuations and instrumental variations, as any such changes tend to affect both signals proportionally. nih.gov

A DPCPA-containing MOF can be employed as one of the emitters in a ratiometric sensing platform. For example, a sensor could be constructed where the DPCPA-MOF provides a stable, reference ECL signal at one potential (e.g., blue emission), while a second luminophore acts as the sensing probe, emitting at a different potential. The presence of a target analyte would selectively interact with the sensing probe, causing its ECL signal to increase or decrease. The concentration of the analyte is then determined from the change in the ratio of the two ECL intensities. nih.gov

For instance, a potential-resolved ratiometric sensor could use a DPCPA-MOF as the cathodic emitter and a different luminophore, such as luminol, as the anodic emitter. nih.gov The ratio of the anodic ECL to the cathodic ECL (I_anodic / I_cathodic) would serve as the analytical signal.

Table 1: Illustrative Data for Ratiometric ECL Sensing

The following table demonstrates the principle of ratiometric ECL detection using a hypothetical sensor where a DPCPA-MOF acts as a stable reference emitter and a second luminophore responds to an analyte.

Analyte Concentration (nM)ECL Intensity of Probe (a.u.)ECL Intensity of DPCPA-MOF (Reference) (a.u.)ECL Intensity Ratio (Probe/Reference)
05,21050,5000.103
1010,35050,2000.206
2524,80049,9500.496
5049,90050,1000.996
10098,70049,8501.980

Applications of Dpcpa in Advanced Materials and Devices

Organic Electronics and Optoelectronic Devices

The extended π-conjugated system of the anthracene (B1667546) core in DPCPA provides it with favorable electronic properties for use in organic electronic and optoelectronic devices. The carboxyphenyl substituents further allow for tuning of these properties and facilitate the formation of well-ordered thin films, a crucial aspect for device performance.

Anthracene derivatives are well-regarded for their high fluorescence quantum yields, making them excellent candidates for emitter materials in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org While direct performance data for DPCPA in OLEDs is not extensively documented in publicly available research, the performance of similar 9,10-disubstituted anthracene derivatives provides strong evidence for its potential. These derivatives are known to exhibit efficient blue emission, a critical component for full-color displays and solid-state lighting. researchgate.net

The introduction of bulky substituents at the 9 and 10 positions of the anthracene core, such as the carboxyphenyl groups in DPCPA, is a known strategy to prevent π-π stacking in the solid state. This suppression of intermolecular interactions helps to minimize fluorescence self-quenching, leading to higher quantum yields in thin films. beilstein-journals.org For instance, non-symmetric 9,10-diphenylanthracene (B110198) derivatives have demonstrated high fluorescence quantum yields of up to 0.9 in a polymer host and have been used to create efficient deep-blue emitting OLEDs. rsc.org

Research on other anthracene derivatives has shown promising results in OLED applications. For example, devices utilizing 9,10-diphenylanthracene (DPA) as the emitter have achieved a luminous efficiency of 2.9 cd/A with CIE chromaticity coordinates of (0.145, 0.195), demonstrating efficient blue electroluminescence. researchgate.net Another study on various 9,10-disubstituted anthracenes reported devices with a current efficiency of 7% were obtained. researchgate.net These findings underscore the potential of the anthracene scaffold, and by extension DPCPA, in developing high-performance OLEDs.

Table 1: Performance of selected blue-emitting OLEDs based on anthracene derivatives.

Emitter Material Device Structure Max. Luminous Efficiency (cd/A) Power Efficiency (lm/W) CIE Coordinates (x, y)
9,10-diphenylanthracene (DPA) ITO/α-NPD/DPA/Alq3/LiF/Al 2.9 1.0 (0.145, 0.195)
9,10-bis[2”,7”-di-t-butyl]-9',9”-. spirobifluorenyl]anthracene (TBSA) Not specified 3.0 Not specified Blue emission

This table presents data for related anthracene derivatives to illustrate the potential of DPCPA in OLED applications.

While specific research on the application of DPCPA in photodetectors is limited, its inherent semiconductor properties suggest potential utility in this area. Organic photodetectors (OPDs) rely on materials that can efficiently absorb light and generate charge carriers (electrons and holes). The anthracene core of DPCPA is a well-known photoactive chromophore.

The development of photodetectors often involves creating heterojunctions between different materials to facilitate charge separation and transport. The carboxylic acid groups of DPCPA offer a route to incorporate it into more complex structures, such as metal-organic frameworks (MOFs), which could then be used to construct photodetectors. Although not specific to DPCPA, the general field of organic and MOF-based photodetectors is an active area of research.

Sensing Applications

The fluorescence of DPCPA is a key characteristic that can be exploited for sensing applications. Changes in the emission intensity or wavelength of DPCPA upon interaction with an analyte can be used as a signal for detection. Furthermore, its ability to act as a linker in MOFs opens up a vast design space for creating highly selective and sensitive sensor materials.

Luminescent sensors operate on the principle that the presence of an analyte modulates the fluorescence of a probe molecule. taskcm.com DPCPA, with its strong fluorescence, is a promising candidate for the development of such sensors.

Recent research has demonstrated the potential of a cadmium-based metal-organic framework incorporating DPCPA as a luminescent thermometer. This material exhibits a temperature-dependent fluorescence emission. Specifically, a good linear relationship was observed between the maximum emission intensity and wavelength with temperature, making it suitable for luminescence thermometry. This application highlights how the properties of DPCPA can be harnessed within a larger framework to create functional materials for advanced sensing.

The application of DPCPA in electrochemical and photoelectrochemical biosensors is an emerging area with significant potential, though direct research is still in its early stages. The carboxylic acid groups of DPCPA are particularly useful for anchoring the molecule onto electrode surfaces or for bioconjugation, allowing for the specific detection of biological molecules.

In the context of photoelectrochemical biosensors, the photoactive nature of the DPCPA core could be utilized to generate a photocurrent upon illumination, which could then be modulated by the binding of a target analyte. While there are reports on photoelectrochemical biosensors using other organic dyes and MOFs, the exploration of DPCPA in this domain is a promising avenue for future research. For instance, MOFs have been used to construct photoelectrochemical sensing platforms for the detection of disease biomarkers like PD-L1. nih.gov The versatile nature of DPCPA as a building block for MOFs suggests its potential role in similar biosensing applications.

Chemo/Biosensing Mechanisms

The mechanisms underpinning the sensing capabilities of DPCPA and its derivatives are primarily photophysical and electrochemical.

Fluorescence Quenching: This is a common mechanism where the target analyte interacts with the excited state of the DPCPA molecule, causing a decrease in fluorescence intensity. For example, the detection of the anti-cancer drug 5-Fluorouracil by 9-anthracenecarboxylic acid occurs as the analyte quenches the fluorescence of the sensor molecule. nih.gov Similarly, certain metal ions like Cu²⁺ can be detected through fluorescence quenching. nih.gov

Photo-induced Electron Transfer (PET): In a PET-based sensing process, the analyte can either donate an electron to or accept an electron from the photoexcited DPCPA molecule. This electron transfer process typically leads to fluorescence quenching. The interaction between 9-anthracenecarboxylic acid and 5-Fluorouracil is a clear example, where 5-FU acts as an electron donor to the excited sensor molecule, and the rate of electron transfer corresponds to its concentration. nih.gov

Energy Transfer: In some systems, DPCPA can act as an energy acceptor or donor. In the context of upconverted electrochemiluminescence for DNA detection, a ruthenium complex first gets excited and then transfers its energy to the anthracene derivative (DPA), which then emits light. rsc.org This triplet-triplet energy transfer is a key step in the detection process.

Complex Formation: The carboxylic acid groups on DPCPA are adept at coordinating with metal ions. This interaction can lead to the formation of stable metal-organic frameworks (MOFs) or complexes, which alters the electronic and photophysical properties of the DPCPA molecule, enabling its use in sensing. smolecule.com The binding of metal ions can restrict intramolecular rotations or create new pathways for energy dissipation, resulting in a detectable change in the fluorescence signal.

Energy Conversion and Storage

The distinct electronic and photophysical properties of DPCPA also make it a promising material for applications in energy conversion. smolecule.com Its ability to absorb light and participate in energy transfer processes is key to its function in photocatalysis and photon upconversion.

Photocatalysis

The anthracene core of DPCPA is known to be photoreactive. In the presence of light and oxygen, anthracene derivatives can undergo a [4+2] cycloaddition reaction with singlet oxygen to form an endoperoxide. researchgate.netplos.org This process demonstrates that DPCPA can act as a photosensitizer, generating reactive oxygen species like singlet oxygen. The formation of 9,10-dibutoxyanthracene-endoperoxide from its parent compound upon irradiation in the presence of air highlights this reactivity. plos.org This ability to be activated by light to react with oxygen suggests its potential use as a photo-induced oxygen scavenger or as a component in photocatalytic systems that leverage the reactivity of singlet oxygen. researchgate.netplos.org

Photon Upconversion

Photon upconversion is a process that converts lower-energy photons into higher-energy ones, a technology with significant potential for improving solar cell efficiency. DPCPA is an effective annihilator in triplet-triplet annihilation upconversion (TTA-UC) systems. rsc.orgresearchgate.net In a typical TTA-UC process, a sensitizer (B1316253) molecule absorbs low-energy light and transfers its triplet energy to an acceptor/annihilator, which is DPCPA or a derivative. nanoge.org Two of these excited triplet-state annihilator molecules then interact (annihilate) to produce one higher-energy singlet excited state, which then emits a higher-energy photon (upconverted fluorescence). nanoge.org

DPCPA has been successfully integrated into metal-organic frameworks (MOFs) for solid-state photon upconversion. rsc.orgresearchgate.net For example, a zirconium-based MOF using a DPCPA derivative (9,10-anthracenedicarboxylate) as the linker and a palladium-porphyrin complex as the sensitizer demonstrated an upconversion efficiency (ΦUC) of 0.46 ± 0.05 %. rsc.orgresearchgate.net The rigid and ordered structure of the MOF helps to control the distance and orientation between the sensitizer and annihilator units, which is crucial for efficient TTA-UC. rsc.org

Table 2: DPCPA in Photon Upconversion Systems

Other Emerging Applications

Beyond sensing and energy conversion, DPCPA and its derivatives are being explored for their potential in next-generation organic electronics. Their semiconducting and luminescent properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). smolecule.commdpi.com In OLEDs, anthracene-based molecules can serve as efficient blue emitters. rsc.org For OTFTs, the focus is on the organic semiconducting layer, where anthracene derivatives have been investigated for their charge transport characteristics. mdpi.comrsc.org The ability to modify the DPCPA structure with different functional groups allows for the fine-tuning of its electronic properties and film-forming capabilities, which is essential for creating high-performance organic electronic devices. smolecule.comrsc.org

Table of Mentioned Compounds

Anti-counterfeiting

The fight against counterfeiting relies on the development of security features that are difficult to replicate. researchgate.netrsc.org Luminescent materials are at the forefront of this effort, providing authentication methods that are not visible under normal conditions. mdpi.com Anthracene derivatives, in particular, offer a platform for creating advanced, dynamic anti-counterfeiting technologies due to their distinct fluorescent properties.

A novel approach involves using inks formulated with photoactive dyes that change their fluorescent color upon irradiation. rsc.org Researchers have developed security inks based on substituted 9,9′-dianthryl sulfoxides, which are structurally related to the anthracene core of DPCPA. These compounds undergo a photochemical reaction when exposed to light, transforming from a non-emissive state to produce highly fluorescent molecules that emit red, blue, and green light. rsc.org

This transformation provides a dual-layer of security:

Specific Color Generation : The resulting fluorescent color is a unique signature that can be authenticated. The specific Commission Internationale de l'éclairage (CIE) coordinates of the emitted light can be measured and verified. rsc.org

Dynamic Temporal Response : The evolution of the fluorescence over time as the photochemical reaction proceeds can also be monitored, adding a dynamic and time-dependent element to the authentication process. rsc.org

The rates of these photoconversions can be tuned based on the irradiation wavelength, allowing for selective activation and adding another level of complexity to the security feature. rsc.org Such dynamic, irradiation-responsive materials present a significant challenge for counterfeiters to replicate, as the color and luminescence of the security label change in a predictable but complex manner upon activation. rsc.org

Table 1: Properties of Anthracene-Derivative-Based Security Inks This table is interactive. You can sort and filter the data.

FeatureDescriptionAuthentication MethodSource
Active Component Substituted 9,9′-dianthryl sulfoxidesPhotochemical extrusion of sulfoxide (B87167) moiety rsc.org
Stimulus Light Irradiation (specific wavelengths)Activates the photochemical transformation rsc.org
Initial State Non-emissiveAppears covert under normal lighting rsc.org
Activated State Emits red, blue, and green fluorescenceCreates a unique, multi-color fluorescent signature rsc.org
Verification CIE Coordinate AnalysisThe exact color coordinates of the fluorescence are measured rsc.org
Dynamic Feature Temporal Evolution of FluorescenceThe change in fluorescence over time is monitored rsc.org

Biological Imaging

The inherent fluorescence of the anthracene scaffold makes DPCPA and its derivatives highly suitable for use as probes and labels in biological imaging. taskcm.com These compounds can be designed to be biocompatible and to target specific cellular structures, offering a powerful tool for visualizing biological processes in living cells.

Derivatives of anthracene have been successfully synthesized to act as fluorescent dyes for cellular imaging. For instance, a family of anthracene carboxyimides demonstrated strong fluorescence, good photostability, and excellent cell membrane permeability. researchgate.net By modifying the substituents on the anthracene core, the fluorescence emission can be tuned across the visible spectrum, from green to red (500 nm to 615 nm). researchgate.net One such derivative, a 10-(picolylamine) substituted anthracene carboxyimide, was shown to be a specific mitochondria-targeting dye with red fluorescence, highlighting the potential for creating organelle-specific imaging agents. researchgate.net

In other research, novel anthracene derivatives were used for cellular imaging of human dermal fibroblast (HDFa) cells. These compounds were found to stain the entire cellular compartment, providing a higher magnification of the cellular structure compared to common nuclear stains like Hoechst 33258. rsc.org Furthermore, by encapsulating an anthracene derivative (9,10-divinyl anthracene) within polymer nanostructures, researchers have created bright aggregation-induced emission (AIE) organic dots. These "FA-dots," with a particle size of about 23 nm and a quantum yield of around 28.9%, were used to specifically image HeLa cells, which are known to overexpress folate receptors. nih.gov

These studies underscore the versatility of anthracene-based compounds in bio-imaging, enabling applications from general cell staining to targeted labeling of specific organelles like mitochondria. researchgate.netrsc.org

Table 2: Research Findings on Anthracene Derivatives in Biological Imaging This table is interactive. You can sort and filter the data.

Compound TypeApplicationCell LineKey FindingsSource
9,10-divinyl anthracene (DSA) DotsTargeted Cell ImagingHeLaCreated bright AIE dots (~23 nm) that could specifically mark and be endocytosed into HeLa cells. nih.gov
Anthracene CarboxyimidesOrganelle-Specific StainingNot SpecifiedShowed strong, tunable fluorescence (500-615 nm), good photostability, and one derivative specifically targeted mitochondria with red fluorescence. researchgate.net
Styryl & Triphenylamine Anthracene DerivativesWhole Cell ImagingHuman Dermal Fibroblast (HDFa)Stained the entire cellular compartment, offering higher magnification of cell structure compared to standard nuclear stains. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9,10-Di(p-carboxyphenyl)anthracene with high purity?

  • Methodology : The compound is synthesized via cross-coupling reactions such as Suzuki or Wittig reactions, which are effective for introducing aromatic substituents at the 9,10-positions of anthracene. For carboxyl-functionalized derivatives, post-synthetic oxidation of precursor groups (e.g., methyl to carboxyl) may be required. Purification involves recrystallization from polar aprotic solvents (e.g., DMF) followed by column chromatography to achieve >95% purity .
  • Critical Considerations : Monitor reaction progress using TLC or HPLC to avoid side products. Purity verification via NMR and mass spectrometry is essential to ensure structural integrity .

Q. How can researchers characterize the photophysical properties of this compound?

  • Methodology : Use UV-Vis absorption spectroscopy to determine the π→π* transition profile and fluorescence spectroscopy to measure emission maxima and quantum yields. Time-resolved fluorescence can assess excited-state lifetimes. Density Functional Theory (DFT) calculations are recommended to predict singlet-triplet energy gaps (S₁–T₁), which are critical for applications in triplet-triplet annihilation upconversion (TTA-UC) .
  • Key Parameters : Solvent polarity and aggregation state significantly influence photophysical behavior. Compare experimental data with computational models to validate accuracy .

Q. What analytical techniques are essential for verifying the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and carboxyl group presence.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight.
  • X-ray Diffraction (XRD) : Single-crystal XRD for unambiguous structural determination if crystallizable .
    • Purity Assessment : HPLC with UV detection at 254 nm ensures no residual starting materials or byproducts .

Advanced Research Questions

Q. What strategies optimize the triplet-triplet annihilation upconversion (TTA-UC) efficiency of this compound derivatives?

  • Methodology :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -COOH, -NO₂) to modulate S₁–T₁ energy gaps. DFT calculations predict optimal spacings (<0.5 eV) for efficient TTA-UC .
  • Matrix Design : Embed the compound in a rigid polymer matrix to suppress non-radiative decay pathways. Monitor upconversion quantum yields using a calibrated integrating sphere system .
    • Validation : Compare experimental upconversion thresholds with theoretical models to identify performance bottlenecks .

Q. How does the introduction of electron-withdrawing or donating groups at the anthracene core affect charge transport in OLED applications?

  • Methodology :

  • Synthetic Modification : Attach substituents (e.g., -COOH, -NH₂) via Suzuki coupling. Electrochemical studies (cyclic voltammetry) determine HOMO/LUMO levels.
  • Device Fabrication : Test in bilayer OLED devices (ITO/PEDOT:PSS/emissive layer/LiF/Al). Measure current density-voltage-luminance (J-V-L) characteristics to assess efficiency .
    • Data Interpretation : Electron-withdrawing groups enhance electron mobility but may reduce hole injection. Balance carrier mobility using hybrid substituents .

Q. How can computational modeling resolve discrepancies in reported photophysical data for this compound?

  • Methodology :

  • DFT/Molecular Dynamics : Simulate solvent effects and intermolecular interactions to explain variations in emission spectra or Stokes shifts.
  • Meta-Analysis : Cross-reference experimental data from multiple studies to identify outliers caused by impurities or measurement artifacts .
    • Recommendations : Standardize solvent systems and excitation wavelengths across labs to enable direct comparisons .

Application-Oriented Questions

Q. What role does this compound play in the design of metal-organic frameworks (MOFs)?

  • Methodology : The carboxylate groups act as bridging ligands for metal nodes (e.g., Zn²⁺, Cu²⁺). Solvothermal synthesis in DMF/water mixtures yields porous frameworks. Characterize porosity via nitrogen adsorption isotherms and thermal stability via TGA .
  • Functionalization : Post-synthetic modification (PSM) with amines or metal ions can tailor MOF properties for gas storage or catalysis .

Q. How does aggregation-induced emission (AIE) behavior manifest in this compound derivatives?

  • Methodology : Dissolve the compound in THF and titrate with water to induce aggregation. Monitor fluorescence intensity changes using a spectrofluorometer. AIE-active derivatives exhibit enhanced emission in aggregated states due to restricted intramolecular rotation .
  • Design Criteria : Bulky substituents (e.g., carboxyphenyl groups) promote AIE by sterically hindering π-π stacking .

Data Contradiction Analysis

Q. How to address conflicting reports on the solubility of this compound in polar solvents?

  • Root Cause Analysis : Discrepancies arise from variations in crystallinity (amorphous vs. crystalline forms) or residual solvents.
  • Resolution : Use standardized sonication-assisted dissolution protocols. Characterize solubility via dynamic light scattering (DLS) to detect nanoaggregates .

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